molecular formula C22H15BrClNO6S B300503 5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione

5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione

Katalognummer B300503
Molekulargewicht: 536.8 g/mol
InChI-Schlüssel: KXHQTJLPUGZBBX-GXHLCREISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione is a synthetic compound that belongs to the thiazolidinedione class of molecules. It is commonly referred to as BVT.2733 and has been the subject of extensive research due to its potential therapeutic applications. 2733.

Wirkmechanismus

BVT.2733 exerts its pharmacological effects by targeting various signaling pathways in the cell. It has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune responses. BVT.2733 also inhibits the activation of STAT3, a transcription factor that is involved in the regulation of cell proliferation and survival. Furthermore, BVT.2733 has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects
BVT.2733 has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as TNF-α and IL-6. BVT.2733 has also been shown to have anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, BVT.2733 has been shown to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using BVT.2733 in lab experiments include its potent anti-inflammatory, anti-cancer, and anti-diabetic properties, as well as its ability to target multiple signaling pathways in the cell. However, one limitation of using BVT.2733 in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the research on BVT.2733. One potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential application is in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to determine the safety and efficacy of BVT.2733 in human clinical trials.

Synthesemethoden

BVT.2733 can be synthesized using a multi-step process that involves the condensation of 2-(6-chloro-1,3-benzodioxol-5-yl)acetaldehyde and 3-bromo-5-methoxy-4-(2-propynyloxy)benzaldehyde followed by a Knoevenagel reaction with thiazolidine-2,4-dione. The final product is obtained after purification through column chromatography.

Wissenschaftliche Forschungsanwendungen

BVT.2733 has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. Studies have demonstrated that BVT.2733 inhibits the activation of NF-κB, a transcription factor that plays a critical role in the regulation of immune and inflammatory responses. This inhibition leads to a reduction in the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are implicated in various inflammatory diseases.

Eigenschaften

Produktname

5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione

Molekularformel

C22H15BrClNO6S

Molekulargewicht

536.8 g/mol

IUPAC-Name

(5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C22H15BrClNO6S/c1-3-4-29-20-14(23)5-12(6-18(20)28-2)7-19-21(26)25(22(27)32-19)10-13-8-16-17(9-15(13)24)31-11-30-16/h1,5-9H,4,10-11H2,2H3/b19-7-

InChI-Schlüssel

KXHQTJLPUGZBBX-GXHLCREISA-N

Isomerische SMILES

COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC4=C(C=C3Cl)OCO4)Br)OCC#C

SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC4=C(C=C3Cl)OCO4)Br)OCC#C

Kanonische SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC4=C(C=C3Cl)OCO4)Br)OCC#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.